

Protocol for D-Mannitol-13C Gut Permeability Assay in Mice

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Compound of Interest

Compound Name: *D-Mannitol-13C*

Cat. No.: *B583874*

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Application Notes

The assessment of intestinal permeability, often referred to as "leaky gut," is crucial in understanding the pathophysiology of numerous gastrointestinal and systemic diseases. The **D-Mannitol-13C** gut permeability assay is a non-invasive, sensitive, and specific method for evaluating the integrity of the small intestinal barrier in mice. This stable isotope-labeled monosaccharide is minimally metabolized and, when orally administered, its appearance in the urine is proportional to its absorption through the paracellular pathways of the intestinal epithelium. An increase in urinary **D-Mannitol-13C** excretion is indicative of compromised gut barrier function.

The use of the ¹³C isotope of mannitol offers a significant advantage over the more traditional ¹²C-mannitol assay by minimizing the impact of endogenous mannitol present in the diet, thereby increasing the accuracy and reliability of the results.^{[1][2]} This protocol provides a detailed methodology for conducting the **D-Mannitol-13C** gut permeability assay in mice, from animal preparation to sample analysis and data interpretation.

Quantitative Data Summary

The following tables summarize representative quantitative data for urinary mannitol recovery in mice. These values can serve as a reference for expected outcomes in healthy control animals and in a common experimental model of increased intestinal permeability. It is

important to note that specific recovery percentages can vary based on the mouse strain, age, sex, and the specific model of gut barrier dysfunction employed.

Table 1: Urinary Recovery of Mannitol in Healthy Mice

Mouse Strain	Mannitol Dose	Collection Time	Mean Urinary Recovery (%)	Reference
C57BL/6J	12.5 mg	24 hours	~10-15%	[3]
BALB/cJ	12.5 mg	24 hours	~15-20%	[3]

Table 2: Urinary Recovery of Mannitol in a Mouse Model of Increased Intestinal Permeability (DSS-Induced Colitis)

Mouse Model	Mannitol Dose	Collection Time	Condition	Mean Urinary Recovery (%)	Reference
DSS-induced colitis	20 mg	24 hours	Control	~12%	[4]
DSS-induced colitis	20 mg	24 hours	DSS-treated	~25%	[4]

Experimental Protocol

This protocol outlines the key steps for performing a **D-Mannitol-13C** gut permeability assay in mice.

Materials and Reagents

- **D-Mannitol-13C** (stable isotope-labeled)
- Sterile, pyrogen-free water for injection
- Metabolic cages for mice

- Oral gavage needles (20-22 gauge, curved)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Animal Preparation

- Acclimatize mice to individual housing in metabolic cages for at least 24 hours before the experiment. This allows for the collection of baseline urine and reduces stress-induced changes in gut permeability.
- Fast mice for 4-6 hours prior to the administration of **D-Mannitol-13C**. Ensure free access to water during the fasting period.

Preparation and Administration of D-Mannitol-13C Solution

- Prepare a solution of **D-Mannitol-13C** in sterile water at a concentration of 50 mg/mL. A typical dose for a 25g mouse is 12.5 mg, which corresponds to 250 μ L of this solution.[3] The exact dose may need to be optimized based on the specific experimental conditions.
- Administer the **D-Mannitol-13C** solution to each mouse via oral gavage.

Urine Collection

- Immediately after gavage, place the mice back into their metabolic cages.
- Collect urine over a defined period. For assessing small intestinal permeability, a 2 to 5-hour collection period is recommended.[5] An overnight (16-24 hours) collection can also be performed for a more comprehensive assessment.

- At the end of the collection period, record the total volume of urine for each mouse.
- Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any debris.
- Transfer the supernatant to a clean microcentrifuge tube and store at -80°C until analysis.

Sample Analysis by LC-MS/MS

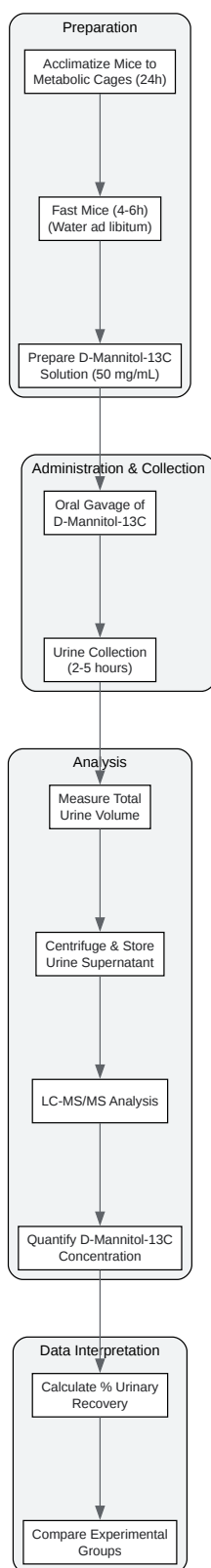
- **Sample Preparation:** Thaw urine samples on ice. A simple protein precipitation step is typically sufficient. Add an equal volume of acetonitrile to the urine sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- **LC-MS/MS Analysis:** Analyze the supernatant for **D-Mannitol-13C** concentration using a validated LC-MS/MS method.
 - **Column:** A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like mannitol.
 - **Mobile Phase:** A gradient of acetonitrile and water with a small amount of ammonium formate or acetate is commonly used.
 - **Mass Spectrometry:** Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of **D-Mannitol-13C**. The specific precursor and product ion transitions will depend on the labeling pattern of the 13C-mannitol used. For a singly labeled [13C1]mannitol, a potential transition to monitor would be m/z 183 → 90.^[1]
 - **Quantification:** Create a standard curve using known concentrations of **D-Mannitol-13C** prepared in a matrix that mimics urine to accurately quantify the concentration in the experimental samples.

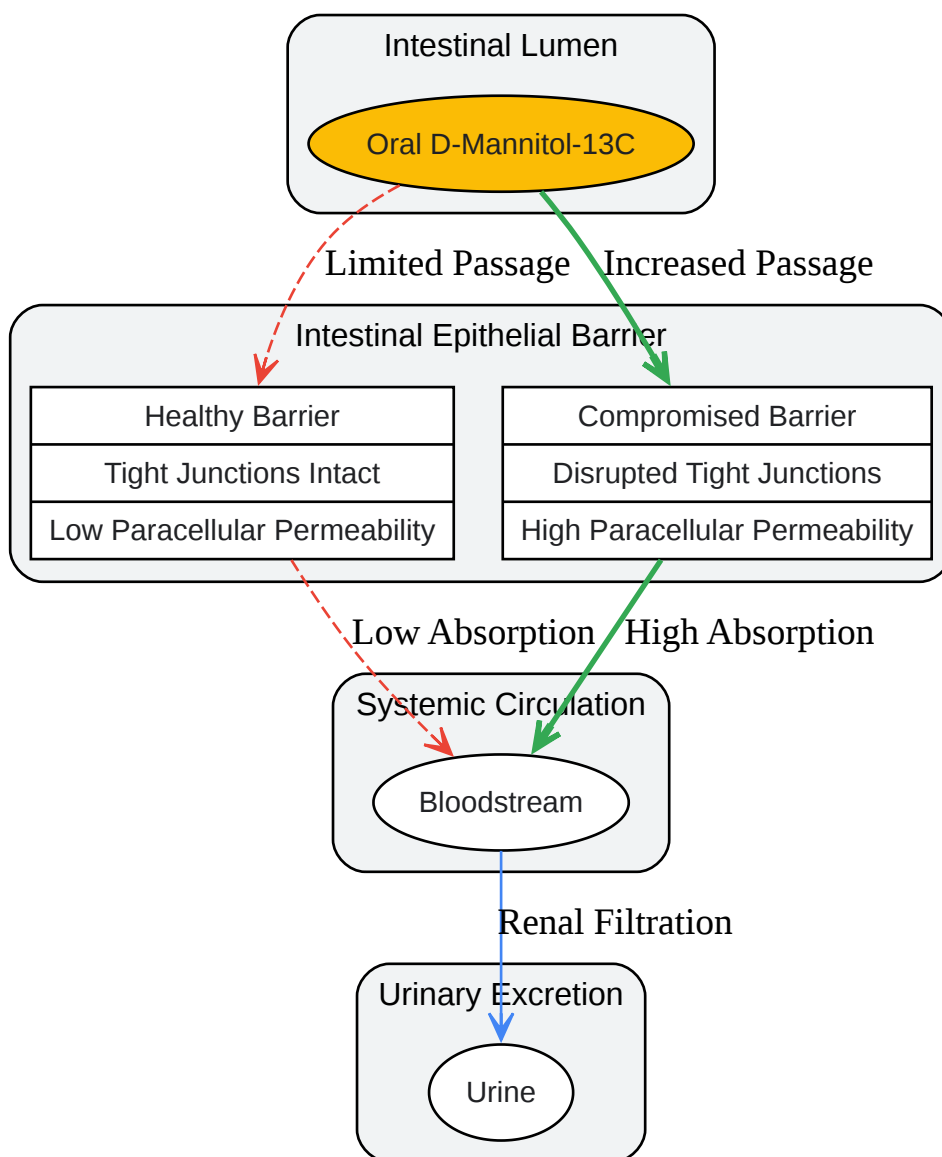
Data Analysis and Interpretation

- Calculate the total amount of **D-Mannitol-13C** excreted in the urine for each mouse using the following formula: Total Excreted **D-Mannitol-13C** (mg) = Concentration in Urine (mg/mL) x Total Urine Volume (mL)

- Express the urinary recovery as a percentage of the administered dose: % Urinary Recovery = (Total Excreted **D-Mannitol-13C** (mg) / Administered Dose (mg)) x 100
- Compare the % urinary recovery between different experimental groups (e.g., control vs. treatment). A statistically significant increase in the % urinary recovery in a treatment group compared to the control group indicates an increase in intestinal permeability.

Visualizations





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